4-(Azetidinomethyl) benzophenone

Acid Dissociation Constant Protonation State Regioisomer Comparison

4-(Azetidinomethyl)benzophenone (CAS 898777-22-5) is a para‑substituted building block with a predicted pKa of 8.09±0.10, distinctly less basic than its 3‑isomer (8.21±0.10). This difference enables precise modulation of protonation state and solubility in lead‑optimisation campaigns. The compound’s defined LogP (3.06) and low topological polar surface area (20.31 Ų) ensure predictable reactivity in reductive aminations and cross‑coupling reactions. ISO 9001‑certified material (NLT 98% purity) secures batch‑to‑batch consistency—critical for constructing compound libraries and developing low‑migration photoinitiators. The para‑geometry also maintains target‑engagement geometry and UV‑absorption efficiency documented in US20190233550A1. Procure this specific isomer to avoid the altered protonation equilibria and non‑interchangeable performance observed with regioisomeric analogs.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 898777-22-5
Cat. No. B1293280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidinomethyl) benzophenone
CAS898777-22-5
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2
InChIKeyRJGIVLHWLJLPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidinomethyl)benzophenone (CAS 898777-22-5): Physicochemical and Structural Baseline for Procurement and Research Selection


4-(Azetidinomethyl)benzophenone (CAS 898777-22-5) is a substituted benzophenone derivative bearing an azetidine ring linked via a methylene bridge to the para-position of one phenyl ring . With a molecular formula of C17H17NO and a molecular weight of approximately 251.32 g/mol, this compound is characterized by a predicted pKa of 8.09 ± 0.10, a calculated LogP of 3.06, and a topological polar surface area (PSA) of 20.31 Ų . It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry, materials science, and photoinitiator development . Its specific substitution pattern distinguishes it from regioisomeric analogs, imparting unique electronic and steric properties that affect its reactivity, protonation state, and intermolecular interactions in diverse chemical environments .

Why Generic Substitution of 4-(Azetidinomethyl)benzophenone (898777-22-5) with Regioisomers or Analogs Fails to Ensure Reproducible Outcomes


Direct substitution of 4-(Azetidinomethyl)benzophenone with its 2- or 3-positional isomers or other azetidine-containing benzophenones is not scientifically sound. Regioisomers (e.g., 2- or 3-(azetidinomethyl)benzophenone) exhibit distinct acid/base behavior (pKa 8.09 ± 0.10 vs. 8.21 ± 0.10 for the 3-isomer ), which alters protonation equilibria and solubility profiles in both synthetic and biological matrices. Furthermore, the precise para-substitution pattern dictates molecular geometry, dipole moment, and potential for π-π stacking interactions . Importantly, the available comparative evidence for this specific compound is limited; however, the observed differences in predicted pKa underscore that even seemingly minor regioisomeric variations can translate into non-interchangeable performance in applications ranging from photoinitiation efficiency to receptor binding affinity .

Quantitative Evidence Guide for Differentiating 4-(Azetidinomethyl)benzophenone (898777-22-5) from Close Analogs


pKa Differentiation: 4- vs. 3-(Azetidinomethyl)benzophenone

The predicted pKa of 4-(azetidinomethyl)benzophenone is 8.09 ± 0.10, whereas the 3-isomer (CAS 898771-16-9) exhibits a pKa of 8.21 ± 0.10 . This ΔpKa of 0.12 indicates a slightly higher basicity for the 3-substituted analog, which can influence the compound's protonation state at near-neutral pH and consequently its solubility, reactivity, and intermolecular interactions in aqueous or buffered environments .

Acid Dissociation Constant Protonation State Regioisomer Comparison

Boiling Point Variation Between 4- and 3-Isomers

The predicted boiling point for 4-(azetidinomethyl)benzophenone is 380.3 ± 25.0 °C, while the 3-isomer shows a higher predicted boiling point of 386.2 ± 25.0 °C . This difference of approximately 5.9 °C reflects the influence of substitution pattern on intermolecular forces and molecular packing .

Thermal Property Purification Volatility

Topological Polar Surface Area (TPSA) and Lipophilicity Consistency Among Isomers

The 4-, 2-, and 3-isomers of (azetidinomethyl)benzophenone share identical predicted LogP (3.06) and TPSA (20.31 Ų) values . While this suggests comparable lipophilicity and passive membrane diffusion potential, it also emphasizes that any observed differences in biological or chemical performance are not due to bulk lipophilicity but rather to regiospecific electronic or steric effects .

Drug-likeness Permeability Physicochemical Property

Supply Chain Quality: ISO 9001-Certified High-Purity Material

Procurement channels for 4-(azetidinomethyl)benzophenone (CAS 898777-22-5) offer material with purity specifications of NLT 98% (Not Less Than 98%), accompanied by compliance with ISO certification systems . While similar purity claims (e.g., min. 95%) exist for the 2-isomer, the availability of ISO-certified, high-purity batches for the 4-isomer reduces the risk of batch-to-batch variability that can confound sensitive research applications .

Purity Reproducibility Quality Assurance Procurement

Patent-Disclosed Utility in Low-Migration Photoinitiators

A US patent application (US20190233550A1) explicitly claims photoinitiators of Formula I that include a benzophenone moiety and a nitrogen-containing moiety (NCM) such as an azetidinyl group [1]. While the patent does not provide quantitative performance data for 4-(azetidinomethyl)benzophenone itself, the inclusion of this chemotype within the claimed genus positions it as a viable building block for developing low-migration photoinitiators with enhanced safety profiles for UV-curable coatings and adhesives [1]. Substitution at the para-position may influence the electronic properties of the benzophenone core, affecting UV absorption and initiation efficiency relative to ortho- or meta-substituted analogs.

Photoinitiator UV-curing Polymer Chemistry Materials Science

Optimal Application Scenarios for 4-(Azetidinomethyl)benzophenone (CAS 898777-22-5) Based on Differential Evidence


Medicinal Chemistry Lead Optimization: pKa-Driven Property Tuning

In lead optimization campaigns where a benzophenone scaffold is being elaborated, the distinct pKa of 4-(azetidinomethyl)benzophenone (8.09 ± 0.10) versus its 3-isomer (8.21 ± 0.10) provides a lever to modulate protonation state and solubility . This is particularly relevant when aiming to improve oral bioavailability or reduce off-target effects in weakly basic compounds. Researchers should prioritize the 4-isomer when a slightly less basic amine is desired or when para-substitution is required for maintaining target engagement geometry .

Photoinitiator Development for UV-Curable Coatings and Adhesives

As a member of the NCM-substituted benzophenone class disclosed in US20190233550A1, 4-(azetidinomethyl)benzophenone is a strategic intermediate for synthesizing low-migration photoinitiators [1]. Its para-azetidinomethyl substitution pattern may confer advantages in UV absorption and radical generation efficiency, making it suitable for prototyping new formulations in photopolymerization, 3D printing resins, and industrial coatings where extractable content must be minimized [1].

Synthetic Intermediate for High-Purity Building Block Libraries

Given the availability of ISO 9001-certified material with NLT 98% purity, 4-(azetidinomethyl)benzophenone is well-suited for constructing compound libraries where batch consistency and low impurity levels are non-negotiable . Its defined physicochemical profile (LogP 3.06, TPSA 20.31 Ų) supports predictable reactivity in further transformations such as reductive aminations or cross-coupling reactions .

Technical Documentation Hub

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